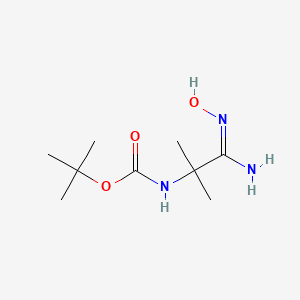

(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(1E)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXCDLSDDROMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C)(C)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1-(Hydroxyimino)-2-methylpropan-2-ylamine

Starting material : 3-Methyl-2-butanone (a sterically hindered ketone).

Reaction :

-

Oximation : React 3-methyl-2-butanone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at pH 4–5 (adjusted with NaOAc). Stir at 25°C for 12 hours to form the oxime.

-

Amination : Reduce the oxime intermediate using hydrogen gas (1 atm) over Raney nickel in methanol. Filter and concentrate to yield 1-amino-1-(hydroxyimino)-2-methylpropane.

Key data :

| Parameter | Value |

|---|---|

| Yield (oxime) | 85–90% |

| Z/E selectivity | 7:3 (Z-major) |

| Purification | Recrystallization (EtOH) |

Step 2: Boc Protection of the Amine

Reaction :

-

Dissolve 1-amino-1-(hydroxyimino)-2-methylpropane in dry THF. Add Boc anhydride (1.2 equiv) and triethylamine (2.0 equiv). Stir at 0°C for 2 hours, then warm to 25°C for 6 hours.

Workup : -

Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via column chromatography (hexane/EtOAc 3:1).

Key data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | ≥98% |

Step 1: Synthesis of 1-(Hydroxyimino)-2-methylpropan-2-one

Starting material : 2-Methylpropan-2-yl ketone.

Reaction :

Step 2: Reductive Amination

Reaction :

Step 3: Boc Protection

-

Follow Step 2 of Route 1.

Key data :

| Parameter | Value |

|---|---|

| Overall yield | 62% (two steps) |

| Z/E ratio | 8:2 |

Route 3: Direct Boc Protection of a Preformed Amino-Oxime

Starting material : Commercially available 1-amino-1-(hydroxyimino)-2-methylpropane.

Reaction :

-

Dissolve in DCM. Add Boc anhydride (1.1 equiv) and DMAP (0.1 equiv). Stir at 25°C for 12 hours.

Workup : -

Wash with 1M HCl, dry, and concentrate.

Key data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity | 97% (LC-MS) |

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Z/E Selectivity | Yield (%) |

|---|---|---|---|---|

| Route 1 | High oxime yield; scalable | Multi-step; requires hydrogenation | 7:3 | 78 |

| Route 2 | Avoids hydrogenation | Lower overall yield | 8:2 | 62 |

| Route 3 | One-step protection; high purity | Dependent on commercial amine | N/A | 82 |

Optimization Strategies for Z-Selectivity

Solvent and pH Effects

Temperature Control

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The amino and hydroxyimino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines or hydroxylamines.

Scientific Research Applications

Medicinal Chemistry

(Z)-tert-butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate has been investigated for its potential as a therapeutic agent due to its structural features that may allow it to interact with specific biological targets:

- Enzyme Inhibition : The compound may function as an inhibitor of certain enzymes, which is critical in drug development for conditions such as cancer and infectious diseases.

- Receptor Modulation : Its unique structure suggests potential activity in modulating receptor functions, relevant for neuropharmacology and pain management.

Agrochemical Applications

In the field of agrochemicals, the compound's properties suggest it could serve as:

- Pesticides : Its biological activity may be harnessed to develop new pesticide formulations that are more effective against pests while being environmentally friendly.

Case Study 1: Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. A study demonstrated its effectiveness against viral replication in cell cultures, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of specific enzymes involved in metabolic pathways related to cancer showed that this compound could significantly reduce enzyme activity at low concentrations. This finding highlights its potential role in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the amino group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmaceutical Intermediates

(a) Benzyl 1-Amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate

- Role : Key intermediate in Raltegravir synthesis .

- Structural Features : Contains a benzyloxycarbonyl (Cbz) protecting group instead of tert-butyl.

- Crystallography: Pyrimidinone ring is planar, stabilized by intramolecular O—H···O and intermolecular N—H···O hydrogen bonds .

- Synthesis : Reacted with dimethyl acetylenedicarboxylate under reflux conditions .

(b) (Z)-2-(2-Aminothiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-(hydroxyimino)acetamide

Pyridine-Based Analogues

(a) (E)-tert-Butyl 4-Chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate

- Molecular Formula : C₁₁H₁₄ClN₃O₃ .

- Key Features: Pyridine ring with chloro and hydroxyimino-methyl substituents.

- Applications : Catalogued as a specialty chemical (CAS 1228670-07-2) .

(b) tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate

Comparative Data Table

Key Research Findings

Synthetic Methods: The target compound’s analogues are synthesized using hydroxylamine hydrochloride for hydroxyimino group introduction , while pyridine derivatives often involve electrophilic substitution or coupling reactions . Crystallization stability in intermediates is influenced by hydrogen bonding; planar heterocyclic rings enhance rigidity .

Structural Impact on Reactivity :

- tert-Butyl groups improve steric protection but reduce solubility compared to benzyl or methyl groups .

- Pyridine-based analogues exhibit varied electronic properties due to substituents (e.g., chloro vs. methoxy), affecting their coordination chemistry .

Biological Relevance: Hydroxyimino-acetyl motifs are critical in antibiotics (e.g., Cefdinir impurities) and antiviral agents (e.g., Raltegravir intermediates) .

Biological Activity

(Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate, also known by its IUPAC name, exhibits significant biological activity that has been the focus of various research studies. This compound, with a molecular formula of C12H25N3O4 and a molecular weight of 275.34 g/mol, is primarily investigated for its antimicrobial properties and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C12H25N3O4 |

| Molecular Weight | 275.34 g/mol |

| CAS Number | 1673535-00-6 |

| Purity | Typically ≥95% |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogens. The compound has shown promising results in vitro against both bacteria and fungi, particularly those resistant to conventional treatments.

- In Vitro Studies :

- The compound was tested against a panel of clinically relevant bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values were determined using microplate Alamar Blue assay (MABA), revealing effective inhibition at concentrations as low as 12.14 µM for certain strains .

- Against multi-drug-resistant (MDR) strains of M. tuberculosis, the compound maintained activity with only a slight decrease in effectiveness compared to non-MDR strains, suggesting a unique mechanism of action that may not overlap with existing first-line anti-TB drugs .

Cytotoxicity

Cytotoxicity assays were conducted to assess the safety profile of the compound. The half-maximal inhibitory concentration (IC50) values indicated that the compound exhibited low toxicity levels, with values exceeding 1000 µM for most tested cell lines, thus supporting its potential for further development as an antimicrobial agent .

The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor, although detailed mechanistic studies are required to elucidate these pathways fully.

Case Studies

Several case studies have highlighted the application of this compound in clinical settings:

- Study on Tuberculosis Treatment : A recent study demonstrated that derivatives of this compound showed comparable or superior activity against M. tuberculosis compared to traditional antibiotics, indicating its potential as a novel treatment option .

- Resistance Mechanisms : Research has focused on understanding how this compound can overcome resistance mechanisms in bacteria, particularly in MDR strains. The findings suggest that modifications to the compound could enhance its efficacy and broaden its spectrum of activity .

Q & A

Q. What are the recommended synthetic routes for (Z)-tert-Butyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate, and how can purity be optimized?

The compound is synthesized via a multi-step reaction starting with benzyl 1-amino-1-(hydroxyimino)-2-methylpropan-2-ylcarbamate. Key steps include:

- Condensation : Reacting the precursor with dimethyl acetylenedicarboxylate in methanol at room temperature (1.5 h) .

- Cyclization : Heating the intermediate in xylene under reflux (2 h), followed by controlled cooling to induce crystallization .

- Purification : Seeding with methyl tert-butyl ether and slow cooling to -5°C to yield high-purity crystals. Purity is optimized via solvent selection (methanol/xylene) and temperature gradients to minimize byproducts .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., intramolecular O–H···O and N–H···O interactions) and confirms the (Z)-configuration .

- HPLC : Monitors reaction progress and impurity profiles (e.g., related (Z)-hydroxyimino derivatives, as per USP guidelines) using C18 columns and UV detection at 254 nm .

- NMR/IR : Validates functional groups (e.g., tert-butyl carbamate at ~1.4 ppm in H NMR; hydroxyimino stretch at ~3300 cm in IR) .

Advanced Research Questions

Q. How do solvent and pH influence the stability of the (Z)-isomer versus the (E)-isomer?

Computational studies show the (Z)-isomer is thermodynamically favored due to lower global energy minima compared to the (E)-form. Stability is pH-dependent:

Q. What role do hydrogen-bonding networks play in the compound’s crystallographic stability?

The crystal structure is stabilized by:

- Intermolecular N–H···O bonds : Between carbamate NH and carbonyl groups (2.89 Å).

- Intramolecular O–H···O bonds : Between hydroxyimino and adjacent carbonyl oxygen (2.65 Å). These interactions reduce molecular flexibility, enhancing thermal stability .

Q. How can researchers resolve contradictions in impurity profiles across synthetic batches?

- Methodology : Use gradient HPLC (USP-compliant) to track impurities like decarboxylated lactones or open-ring derivatives. Adjust mobile phase (e.g., acetonitrile/phosphate buffer) to resolve co-eluting peaks .

- Root-cause analysis : Correlate impurities with reaction variables (e.g., excess acetylenedicarboxylate or incomplete cyclization) and optimize stoichiometry .

Q. What computational models predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) simulations assess:

Q. What challenges arise during scale-up, and how can they be mitigated?

- Exothermicity : The cyclization step (xylene reflux) requires controlled heating to prevent runaway reactions. Use jacketed reactors with temperature feedback.

- Crystallization : Seeding protocols and slow cooling (-5°C) are critical to avoid amorphous solids. Scaling from mg to kg batches may require solvent swaps (e.g., replacing methyl tert-butyl ether with heptane) .

Q. What degradation products form under accelerated storage conditions, and how are they characterized?

- Hydrolysis : The tert-butyl carbamate group degrades to 1-amino-1-(hydroxyimino)-2-methylpropan-2-amine under acidic/alkaline conditions.

- Oxidation : The hydroxyimino moiety may form nitroso derivatives. LC-MS and C NMR track degradation pathways .

Q. Can green chemistry principles be applied to improve the synthesis?

- Solvent substitution : Replace xylene with cyclopentyl methyl ether (CPME) for lower toxicity.

- Catalysis : Explore enzymatic or metal-free conditions for the condensation step to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.